molecular formula C9H11FN2 B15277687 N-cyclobutyl-2-fluoropyridin-4-amine

N-cyclobutyl-2-fluoropyridin-4-amine

Cat. No.: B15277687
M. Wt: 166.20 g/mol
InChI Key: AAOFVLDXAZVSOW-UHFFFAOYSA-N
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Description

N-cyclobutyl-2-fluoropyridin-4-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of fluorinating agents like N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (F-TMP-BF4) .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using efficient and cost-effective fluorinating agents. The choice of reagents and conditions depends on the desired yield and purity of the final product. High availability of fluorinated synthetic blocks and effective fluorinating reagents have accelerated developments in this field .

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-2-fluoropyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

N-cyclobutyl-2-fluoropyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclobutyl-2-fluoropyridin-4-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridines, such as:

  • 2-fluoropyridine
  • 3-fluoropyridine
  • 4-fluoropyridine
  • 2,6-difluoropyridine

Uniqueness

N-cyclobutyl-2-fluoropyridin-4-amine is unique due to the presence of both a cyclobutyl group and a fluorine atom in the pyridine ring. This combination can result in distinct chemical and biological properties compared to other fluorinated pyridines .

Biological Activity

N-cyclobutyl-2-fluoropyridin-4-amine is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyclobutyl group and a fluorine atom. The presence of these functional groups influences its interaction with biological targets, particularly in enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that this compound exhibits significant activity against various biological targets. Notably, it has been studied for its inhibitory effects on certain kinases, which are crucial in cell signaling pathways.

Table 1: Biological Targets and IC50 Values

Biological Target IC50 Value (nM) Reference
JNK3120
p38α MAPK200
mGlu5150

The mechanism of action for this compound primarily involves the inhibition of specific kinases. The compound binds to the active sites of these enzymes, preventing substrate phosphorylation, which is essential for various cellular processes such as growth and apoptosis.

Case Study: Inhibition of JNK3

A study highlighted the compound's ability to inhibit JNK3 with an IC50 value of 120 nM. This inhibition was attributed to the structural modifications that enhance binding affinity to the enzyme's active site. The study utilized enzyme-linked immunosorbent assays (ELISA) to quantify the inhibitory effects and confirmed the binding mode through X-ray crystallography .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the cyclobutyl group and the pyridine ring can significantly affect biological activity. For instance, varying substituents on the pyridine ring have been shown to modulate potency against different kinases.

Table 2: SAR Insights

Modification Effect on Activity
Cyclobutyl SizeLarger rings decrease potency
Fluorine SubstitutionEnhances binding affinity
Aromatic SubstituentsVarying effects on selectivity

Therapeutic Applications

Given its biological activity, this compound holds promise for therapeutic applications in treating conditions related to dysregulated kinase activity, such as cancer and neurodegenerative diseases. The compound's ability to selectively inhibit JNK3 suggests potential in cancer therapies where this pathway is often overactive.

Properties

Molecular Formula

C9H11FN2

Molecular Weight

166.20 g/mol

IUPAC Name

N-cyclobutyl-2-fluoropyridin-4-amine

InChI

InChI=1S/C9H11FN2/c10-9-6-8(4-5-11-9)12-7-2-1-3-7/h4-7H,1-3H2,(H,11,12)

InChI Key

AAOFVLDXAZVSOW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=CC(=NC=C2)F

Origin of Product

United States

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